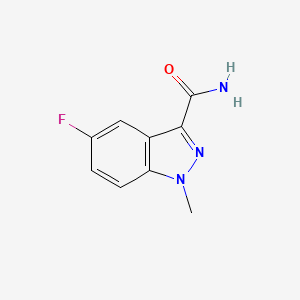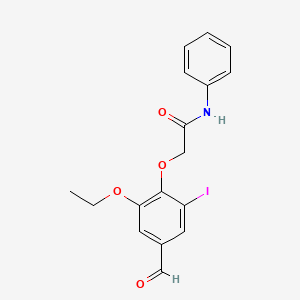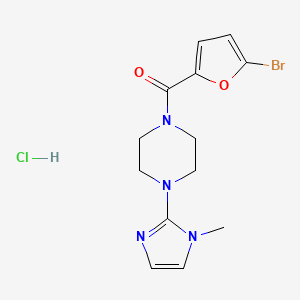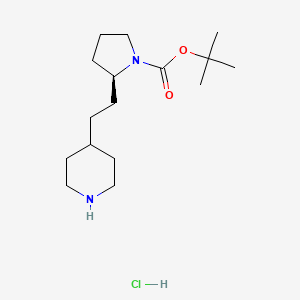
5-Fluoro-1-methyl-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . It is an analog of AB-PINACA characterized by the replacement of the carboxamide with ethyl acetate and the addition of an alkyl-terminal fluorine atom .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole-3-carboxamide, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a naphthyl, quinolinyl, isoquinolinyl, adamantyl, or 1-amino-1-oxoalkan-2-yl group and substitution at the one position of the indazole ring by an alkyl, haloalkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl, benzyl, N-methyl-2-piperidinylmethyl, or 2- (4-morpholinyl)ethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学的研究の応用
Drug Toxicity and Metabolism
Research has identified the pathways and metabolic consequences of substances structurally related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. For example, studies on synthetic cannabinoids, which share a part of the chemical structure with this compound, have shed light on their metabolism and toxicological profiles. The detection and quantification of these compounds, alongside investigation into their metabolic pathways, are crucial for understanding their pharmacokinetics and toxicological effects (Kusano et al., 2018; Sutlović et al., 2018).
Chemotherapy for Cancer
Several studies have explored the applications of fluorouracil, a compound related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide, in the treatment of various cancers, highlighting the modulation of 5-fluorouracil in chemotherapy. These studies offer insights into the effectiveness of fluorouracil in combination with other agents in improving patient outcomes in cases of colorectal, gastric, and other cancers (Buroker et al., 1985; Porschen et al., 2001).
Molecular Predictors of Chemotherapy Response
Research has also focused on identifying molecular predictors of response to fluorouracil-based chemotherapy, aiming to optimize treatment strategies for individuals with colorectal cancer. The study of gene polymorphisms, such as those in the Methylenetetrahydrofolate reductase (MTHFR) gene, provides valuable insights into the potential for personalized medicine approaches in cancer treatment (Marcuello et al., 2006).
Neurological Complications in Chemotherapy
There are also investigations into the neurological complications associated with chemotherapy regimens involving fluorouracil, which is chemically related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. Studies document cases of leukoencephalopathy, providing important considerations for the neurological management of patients undergoing chemotherapy (Chen et al., 1994).
将来の方向性
The future directions for research on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their mechanism of action . Additionally, due to the potential for abuse and the associated health risks, there may be a need for regulatory control of these substances .
作用機序
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-based compounds interact with their targets, leading to changes that can result in various therapeutic effects .
Biochemical Pathways
The inhibition, regulation, and/or modulation of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) play a role in the treatment of diseases induced by these kinases, such as cancer .
Pharmacokinetics
A study on similar synthetic cannabinoids showed that they have intermediate clearance, with rapid elimination of parent compounds and prolonged circulation of their ester hydrolysis metabolites .
Result of Action
Indazole-based compounds have been shown to inhibit cell growth in certain cancer cell lines .
Action Environment
The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These processes could potentially be influenced by environmental factors.
特性
IUPAC Name |
5-fluoro-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNASXSZYDGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-indazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)
![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)
![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2940038.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)
